molecular formula C13H17BrClN5O B4363255 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide

Cat. No.: B4363255
M. Wt: 374.66 g/mol
InChI Key: PWTYAKYIFIERCY-UHFFFAOYSA-N
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Description

3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide is a complex organic compound featuring pyrazole rings, bromine, chlorine, and methyl groups

Properties

IUPAC Name

3-(4-bromo-5-methylpyrazol-1-yl)-N-[(4-chloro-2-methylpyrazol-3-yl)methyl]-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrClN5O/c1-9-10(14)6-17-20(9)5-4-13(21)18(2)8-12-11(15)7-16-19(12)3/h6-7H,4-5,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTYAKYIFIERCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCC(=O)N(C)CC2=C(C=NN2C)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrClN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazole rings. One common approach is to react appropriate halogenated pyrazoles with amines under specific conditions to form the desired product. The reaction conditions often require the use of strong bases or acids, and the presence of catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, requiring careful control of reaction conditions to ensure consistency and purity. Large reactors and continuous flow systems might be employed to handle the increased volume of reagents and products. Purification steps, such as recrystallization or chromatography, would be necessary to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine and chlorine atoms can be oxidized to form more reactive species.

  • Reduction: : The pyrazole rings can be reduced to form different derivatives.

  • Substitution: : The halogen atoms can be substituted with other groups, leading to a variety of derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced pyrazole derivatives, and various substituted pyrazoles.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of pyrazole derivatives on biological systems. It could be a potential candidate for drug development due to its structural similarity to biologically active molecules.

Medicine

The compound's potential medicinal applications include its use as a lead compound in drug discovery. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Industry

In industry, this compound could be used in the production of agrochemicals, dyes, and other chemical products. Its unique structure and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with specific molecular targets, such as enzymes or receptors, to produce a biological response. The exact pathways involved would depend on the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4-Bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl)benzoic acid

  • 1H-Pyrazole, 4-bromo-

  • 3-(4-bromo-5-methyl-1H-pyrazol-1-yl)propanamide

Uniqueness

This compound is unique due to its specific combination of substituents on the pyrazole rings and the presence of both bromine and chlorine atoms. This combination of functional groups provides it with distinct chemical properties compared to similar compounds.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide
Reactant of Route 2
Reactant of Route 2
3-(4-bromo-5-methyl-1H-pyrazol-1-yl)-N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N-methylpropanamide

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